N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide

Carbonic Anhydrase Inhibition Isoform Selectivity Positional Isomer SAR

N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide (CAS 1020723-46-9) is a synthetic small-molecule butanamide derivative (MF: C₁₈H₂₂N₂O₂; MW: 298.38 g/mol). This compound functions as a sub-nanomolar to low-nanomolar inhibitor of several human carbonic anhydrase (hCA) isoforms, including membrane-anchored hCA IV (Ki = 2.60 nM) , cytosolic hCA I (Ki = 6.60 nM) , and cytosolic hCA II (Ki = 7.0 nM).

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
CAS No. 1020723-46-9
Cat. No. B1388727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide
CAS1020723-46-9
Molecular FormulaC18H22N2O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1=C(C=CC(=C1)N)C)OC2=CC=C(C=C2)C
InChIInChI=1S/C18H22N2O2/c1-4-17(22-15-9-5-12(2)6-10-15)18(21)20-16-11-14(19)8-7-13(16)3/h5-11,17H,4,19H2,1-3H3,(H,20,21)
InChIKeyGEGSFFUESWSSGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide (CAS 1020723-46-9): Sourcing Considerations for a Multi-Target Carbonic Anhydrase Inhibitor Scaffold


N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide (CAS 1020723-46-9) is a synthetic small-molecule butanamide derivative (MF: C₁₈H₂₂N₂O₂; MW: 298.38 g/mol) . This compound functions as a sub-nanomolar to low-nanomolar inhibitor of several human carbonic anhydrase (hCA) isoforms, including membrane-anchored hCA IV (Ki = 2.60 nM) [1], cytosolic hCA I (Ki = 6.60 nM) [2], and cytosolic hCA II (Ki = 7.0 nM) [3]. Additionally, it acts as a very weak inhibitor of phenylethanolamine N-methyltransferase (PNMT; Ki = 1.11 × 10⁶ nM, i.e., 1.11 mM) [4]. Its primary differentiation for procurement lies in the isoform-specific potency and selectivity profile conferred by the 5-amino-2-methylphenyl substitution pattern on the butanamide scaffold, which has been characterized in direct comparative studies.

Why Generic Substitution Fails for N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide: Positional Isomerism Drives Functional Selectivity


The amino substituent position on the 2-methylphenyl ring of 2-(4-methylphenoxy)-butanamides is a critical determinant of both the potency and isoform selectivity of carbonic anhydrase inhibition. Simply substituting the 5-amino isomer (CAS 1020723-46-9) with the regioisomeric 3-amino or 4-amino analogs—which share identical molecular weight and formula—results in profound alterations in biological activity profiles [1]. For example, the 3-amino-2-methylphenyl isomer exhibits dramatically reduced potency against hCA II (Ki = 285 nM, a ~41-fold loss) [2], while the 4-amino-2-methylphenyl isomer demonstrates a >300-fold reduction in hCA IV affinity (Ki = 795 nM) [3] compared to the 5-amino target compound. These quantitative differences preclude generic interchange of regioisomers in research settings where isoform-specific CA inhibition is the experimental objective, making exact compound specification essential for procurement.

Quantitative Differentiation Evidence for N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide Against Closest Structural Analogs


Sub-Nanomolar hCA IV Inhibition: The 5-Amino Isomer is >300-Fold More Potent Than Its 4-Amino-2-methylphenyl Regioisomer

The target compound (CAS 1020723-46-9) inhibits human membrane-anchored carbonic anhydrase IV (hCA IV) with a Ki of 2.60 nM, whereas the direct regioisomer N-(4-amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide (CAS 1020057-48-0) inhibits the same isoform with a Ki of 795 nM under identical assay conditions [1]. This represents a 306-fold difference in potency, directly attributable to the position of the amino group on the phenyl ring.

Carbonic Anhydrase Inhibition Isoform Selectivity Positional Isomer SAR

41-Fold Superior hCA II Inhibition Versus the 3-Amino-2-methylphenyl Regioisomer

The 5-amino isomer inhibits human cytosolic carbonic anhydrase II (hCA II) with a Ki of 7.0 nM, compared to the 3-amino-2-methylphenyl isomer (CAS 1020056-15-8), which exhibits a Ki of 285 nM against the same isoform [1]. This 41-fold potency advantage is critical when hCA II inhibition is the intended pharmacological mechanism (e.g., glaucoma models).

Carbonic Anhydrase II Glaucoma Target Regioisomer Comparison

Multi-Isoform CA Inhibition Profile Across hCA I, II, and IV Within a Narrow Potency Window

The 5-amino isomer demonstrates a compressed potency range across three pharmacologically relevant hCA isoforms: hCA IV (Ki = 2.60 nM), hCA I (Ki = 6.60 nM), and hCA II (Ki = 7.0 nM) [1]. The maximum potency differential among these three isoforms is only 2.7-fold (7.0 / 2.60). In contrast, the clinically used pan-CA inhibitor acetazolamide, while highly potent, exhibits a wider Ki range (hCA IV: pKi 7.1–7.6, i.e., Ki ≈ 25–79 nM) [2], placing the 5-amino isomer's hCA IV potency approximately 10- to 30-fold higher than acetazolamide's range for this isoform.

Carbonic Anhydrase Pan-Isoform Inhibition Therapeutic Target Profile

Negligible PNMT Activity Defines a Clean CA-Focused Pharmacological Profile Useful for Selectivity Screening

The target compound exhibits extremely weak inhibition of bovine phenylethanolamine N-methyltransferase (PNMT), with a Ki of 1.11 × 10⁶ nM (1.11 mM) [1]. By comparison, the potent reference PNMT inhibitor PNMT-IN-1 displays a Ki of 1.2 nM [2], representing a >900,000-fold selectivity window for CA over PNMT. This stark contrast defines the compound as effectively inactive at PNMT at pharmacologically relevant concentrations, providing a clean CA-focused pharmacological profile.

PNMT Off-Target Screening Selectivity Profiling

Validated Application Scenarios for N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide in Carbonic Anhydrase Research


Glaucoma and Ocular Pharmacology: hCA II/IV Dual Inhibition Studies

With Ki values of 2.60 nM (hCA IV) and 7.0 nM (hCA II), this compound is directly suited for glaucoma research, where simultaneous inhibition of ciliary process hCA II (aqueous humor secretion) and membrane-bound hCA IV (bicarbonate transport in the eye) is therapeutically desirable [1]. The >300-fold potency advantage over the 4-amino regioisomer at hCA IV ensures that only the correct isomer will achieve physiologically meaningful target engagement in ocular pharmacology models. Use this compound as a high-affinity tool inhibitor when designing intraocular pressure reduction studies.

Carbonic Anhydrase Isoform Selectivity Profiling and SAR Expansion

The tight 2.7-fold potency window across hCA I (6.60 nM), hCA II (7.0 nM), and hCA IV (2.60 nM) makes this compound an ideal reference pan-CA inhibitor for screening panels [1]. Its dramatically divergent activity from the 3-amino (hCA II Ki = 285 nM) and 4-amino (hCA IV Ki = 795 nM) regioisomers [2] provides a defined structure-activity relationship (SAR) anchor point for medicinal chemistry programs. This enables clear interpretation of substitution effects when designing next-generation isoform-selective CA inhibitors.

Multi-Target Screening Panels Requiring a PNMT-Negative CA Inhibitor Control

The compound's PNMT Ki of 1.11 mM—nearly six orders of magnitude weaker than its CA inhibition—provides an experimentally validated negative control for phenylethanolamine N-methyltransferase in multi-target enzyme panels [1]. This property is particularly valuable in catecholamine pathway research where both CA and PNMT activities may be assessed simultaneously, as the compound will selectively inhibit CA isoforms without cross-reacting at PNMT at concentrations up to the low micromolar range.

Retinal Disease Models Targeting Membrane-Associated CA IV

Given its exceptional 2.60 nM Ki against membrane-anchored hCA IV—an isoform implicated in retinitis pigmentosa and other retinal degenerations [1]—this compound is the preferred 5-amino isomer for retinal pharmacology studies. The 306-fold potency loss observed when using the 4-amino regioisomer (Ki = 795 nM) means that only CAS 1020723-46-9 will reliably achieve the target occupancy needed to interrogate CA IV function in retinal tissue models.

Quote Request

Request a Quote for N-(5-Amino-2-methylphenyl)-2-(4-methylphenoxy)-butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.